2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique structure combining a benzodiazole ring with a pyrrolo-pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it might bind to enzymes or receptors, altering their activity and thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrrolo-pyrrol compounds. These compounds share structural features but may differ in their specific functional groups and overall reactivity .
Uniqueness
What sets 2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole apart is its unique combination of a benzodiazole ring with a pyrrolo-pyrrol moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-23-20-10-6-5-9-19(20)22-21(23)25-14-17-12-24(13-18(17)15-25)11-16-7-3-2-4-8-16/h2-10,17-18H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUBYFZLTLQHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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